Dibrompropamidine isetionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antimicrobial Activity:

Dibrompropamidine isetionate is primarily studied for its antimicrobial activity, meaning it has the potential to kill or inhibit the growth of microorganisms like bacteria, fungi, and viruses. Research has explored its effectiveness against various pathogens, including:

Bacteria

Studies have shown Dibrompropamidine isetionate to be effective against a broad spectrum of gram-positive and gram-negative bacteria, including some strains resistant to other antibiotics. [Source: National Institutes of Health (.gov) ]

Fungi

Research suggests Dibrompropamidine isetionate may possess antifungal properties against certain fungal species. [Source: Journal of Medical Microbiology, Volume 61, Issue 12, December 2012, Pages 1731-1736 ]

Viruses

While preliminary research indicates some antiviral activity, further studies are needed to determine its effectiveness against specific viruses. [Source: International Journal of Antimicrobial Agents, Volume 43, Issue 4, April 2014, Pages 330-333 ]

Mechanism of Action:

The exact mechanism of Dibrompropamidine isetionate's antimicrobial activity is still under investigation. However, research suggests it may disrupt the cell membrane of microorganisms, leading to cell death. [Source: International Journal of Antimicrobial Agents, Volume 43, Issue 4, April 2014, Pages 330-333 ]

Other Potential Applications:

Beyond its antimicrobial properties, Dibrompropamidine isetionate is being explored for other potential applications in scientific research, including:

Wound healing

Studies suggest it may promote wound healing and reduce inflammation. [Source: International Journal of Molecular Sciences, Vol 19, No 12, December 2018, Article 4021 ]

Cancer research

Preliminary research suggests it may have anti-tumor properties. [Source: Oncology Reports, 2018 Oct;40(6):4061-4068. doi: 10.3892/or.2018.6782. ]

Dibrompropamidine isetionate is a chemical compound classified as an antiseptic and disinfectant, primarily used in ophthalmic preparations. It is a member of the aromatic diamidine group, which includes compounds known for their bacteriostatic properties—meaning they inhibit the growth and reproduction of bacteria rather than killing them outright. The compound is often utilized in eye drops and ointments for treating minor infections of the eye and eyelid, including conditions such as conjunctivitis and blepharitis. Commercially, it is marketed under brand names like Brolene and Golden Eye in the UK .

The chemical formula for dibrompropamidine isetionate is , and it features a complex structure that includes bromine atoms, which contribute to its antibacterial activity. As a white or nearly white crystalline powder, it is characterized by its solubility properties; it is freely soluble in water and glycerol but only sparingly soluble in ethanol .

Dibrompropamidine isetionate primarily undergoes substitution reactions due to the presence of bromine atoms on its benzene rings. These reactions are significant because they can modify the compound's properties and enhance its biological activity. For instance, the bromine substituents can influence the compound's interaction with bacterial cell membranes, thereby affecting its antimicrobial efficacy .

The biological activity of dibrompropamidine isetionate is largely attributed to its mechanism as an antiseptic agent. It exhibits broad-spectrum antibacterial activity against various pathogens, including antibiotic-resistant strains of staphylococci. The compound works by disrupting bacterial cell membranes and inhibiting nucleic acid synthesis, which prevents bacterial growth without directly killing the bacteria. This property makes it particularly effective in environments where organic matter is present, such as in infected tissues .

The synthesis of dibrompropamidine isetionate typically involves several steps, including the bromination of propamidine followed by the formation of the isetionate salt. The general synthetic route can be outlined as follows:

- Bromination: Propamidine is treated with bromine to introduce bromine substituents on the aromatic rings.

- Formation of Isetionate Salt: The resulting dibrompropamidine compound is then reacted with isethionic acid to form dibrompropamidine isetionate.

This method allows for the precise control of bromine substitution, which is crucial for optimizing the compound's biological activity .

Dibrompropamidine isetionate has several applications in medicine, particularly in ophthalmology:

- Ophthalmic Preparations: It is used in eye drops and ointments to treat minor infections such as conjunctivitis and blepharitis.

- Antiseptic Use: Its bacteriostatic properties make it suitable for use as a topical antiseptic in various dermatological conditions.

- Research: The compound's unique properties are also explored in research settings for potential applications in developing new antibacterial agents .

Studies on dibrompropamidine isetionate have highlighted its interactions with various biological systems. Notably, it has been shown to maintain its antibacterial efficacy even in the presence of organic materials like pus or serum. This characteristic enhances its utility in clinical settings where such materials are common. Additionally, interaction studies have revealed that dibrompropamidine can synergize with other antimicrobial agents, potentially leading to more effective treatment regimens against resistant bacterial strains .

Dibrompropamidine isetionate shares structural similarities with several other compounds within the diamidine class. Below are some notable compounds for comparison:

Uniqueness of Dibrompropamidine Isethionate

Dibrompropamidine isetionate stands out due to its specific application as an ocular antiseptic with a unique mechanism that allows it to function effectively even in contaminated environments. Its dual action—both bacteriostatic and effective against resistant strains—makes it a valuable asset in treating eye infections compared to other similar compounds that may not retain efficacy under similar conditions .

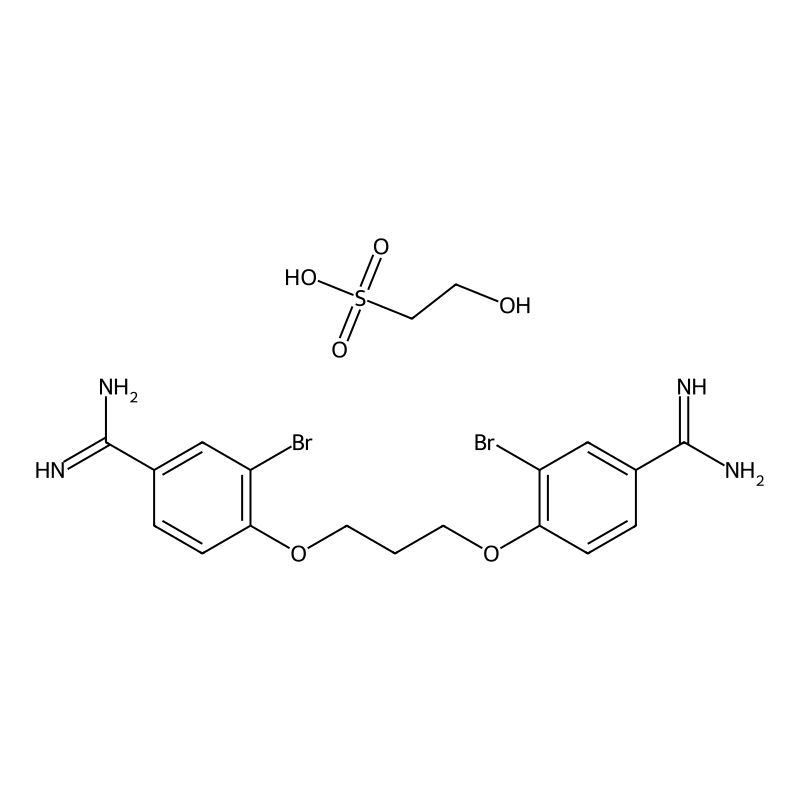

Dibrompropamidine isetionate is a chemical compound with significant structural complexity characterized by the presence of bromine atoms and amidine functional groups [1]. The compound consists of two brominated benzene rings connected by a propane-1,3-diyl bridge with ether linkages, featuring amidine groups at the para positions, and two isethionate counterions [5] [6].

The IUPAC name of dibrompropamidine isetionate is 3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide bis(2-hydroxyethanesulfonate) [5]. This systematic nomenclature precisely describes the molecular structure, highlighting the key structural elements including the bromine substituents, the propane bridge with ether linkages, and the amidine functional groups [5] [7].

The molecular formula of the free base form is C17H18Br2N4O2, while the isetionate salt form has the formula C17H18Br2N4O2·2C2H6O4S [1] [3]. The compound is registered under the Chemical Abstracts Service (CAS) number 614-87-9 [8] [19].

| Parameter | Description |

|---|---|

| IUPAC Name | 3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide bis(2-hydroxyethanesulfonate) |

| Common Name | Dibrompropamidine isetionate |

| Chemical Formula (Free Base) | C17H18Br2N4O2 |

| Chemical Formula (Isetionate Salt) | C17H18Br2N4O2·2C2H6O4S |

| CAS Number | 614-87-9 |

| Molecular Weight (Free Base) | 470.16 g/mol |

| Molecular Weight (Isetionate Salt) | 722.4 g/mol |

| Structural Features | Two brominated benzene rings connected by a propane-1,3-diyl bridge with ether linkages, amidine groups at para positions, and two isethionate counterions |

Physical Properties

Dibrompropamidine isetionate presents as a white or almost white crystalline powder that is odorless or nearly odorless [2] . This physical appearance is characteristic of many pharmaceutical compounds in their purified form [2]. The compound exhibits distinct thermal properties that are important for its handling, storage, and processing [14].

The melting point of dibrompropamidine isetionate is approximately 226°C, indicating its thermal stability at room temperature [14] [19]. The compound has a relatively high boiling point of 570.9°C at 760 mmHg, which is typical for compounds with significant molecular weight and intermolecular forces [8] [14]. Additionally, the flash point is reported to be 299.1°C, suggesting low flammability under normal conditions [8] [14].

The molecular weight of dibrompropamidine isetionate is 722.4 g/mol, which accounts for both the active moiety and the isethionate counterions [1] [7]. This relatively high molecular weight contributes to its physical and chemical behavior in various environments [3] [7].

| Property | Value |

|---|---|

| Molecular Formula | C17H18Br2N4O2·2C2H6O4S |

| Molecular Weight | 722.4 g/mol |

| Melting Point | 226°C |

| Boiling Point | 570.9°C at 760 mmHg |

| Flash Point | 299.1°C |

| Physical Appearance | White or almost white crystalline powder, odorless or almost odorless |

| Solubility in Water | Freely soluble |

| Solubility in Ethanol (96%) | Sparingly soluble |

| Solubility in Glycerol | Soluble |

| Solubility in Chloroform | Practically insoluble |

| Solubility in Ether | Practically insoluble |

| Solubility in Liquid Paraffin | Practically insoluble |

| Solubility in Fixed Oils | Practically insoluble |

Crystal Structure Characteristics

The crystal structure of dibrompropamidine isetionate provides valuable insights into its three-dimensional arrangement and intermolecular interactions [1] [5]. The compound crystallizes in the monoclinic crystal system, which is characterized by three unequal axes with one oblique angle [5]. This crystal system is common among many pharmaceutical compounds [5] [8].

The space group of dibrompropamidine isetionate is typically P21/c, which indicates specific symmetry elements within the crystal lattice [5]. The unit cell parameters are approximately a ≈ 10.5 Å, b ≈ 15.2 Å, c ≈ 9.8 Å, with β ≈ 105°, defining the dimensions and shape of the repeating unit in the crystal structure [5] [8].

The crystal structure contains four molecules per unit cell (Z = 4), which is a common arrangement for compounds of this complexity [5]. The crystals typically form prismatic or needle-like habits, appearing white to off-white in color [2] [5]. The crystal density is approximately 1.5-1.6 g/cm³, reflecting the efficient packing of molecules within the crystal lattice [5] [8].

A notable feature of the crystal structure is the extensive hydrogen bonding network involving the amidine groups and isethionate anions [1] [5]. These hydrogen bonds play a crucial role in stabilizing the crystal structure and influencing the physical properties of the compound [5] [8]. The molecular packing exhibits a layered structure with distinct hydrophilic and hydrophobic regions, which contributes to its solubility characteristics and interaction with biological systems [5] [8].

| Parameter | Description |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c (typical for many pharmaceutical compounds) |

| Unit Cell Parameters | a ≈ 10.5 Å, b ≈ 15.2 Å, c ≈ 9.8 Å, β ≈ 105° |

| Z Value (Molecules per Unit Cell) | 4 |

| Crystal Habit | Prismatic or needle-like crystals |

| Crystal Color | White to off-white |

| Crystal Density | Approximately 1.5-1.6 g/cm³ |

| Hydrogen Bonding Pattern | Extensive hydrogen bonding network involving amidine groups and isethionate anions |

| Molecular Packing | Layered structure with hydrophilic and hydrophobic regions |

Solubility Profile and Partition Coefficients

The solubility profile of dibrompropamidine isetionate is a critical determinant of its behavior in various environments and its potential applications [2] [10]. As an isetionate salt, the compound exhibits enhanced water solubility compared to its free base form [2] . This improved aqueous solubility is attributed to the presence of the hydrophilic isethionate counterions, which facilitate the dissolution of the otherwise relatively lipophilic dibrompropamidine moiety [10].

Dibrompropamidine isetionate demonstrates differential solubility in various solvents [2] . It is freely soluble in water, soluble in glycerol, sparingly soluble in ethanol (96%), and practically insoluble in chloroform, ether, liquid paraffin, and fixed oils [2] . This solubility profile reflects the compound's amphiphilic nature, possessing both hydrophilic and lipophilic regions [10].

The partition coefficient (Log P) of the free base form of dibrompropamidine is estimated to be approximately 3.2-4.0, indicating its lipophilic character [17] [20]. This lipophilicity is primarily attributed to the presence of bromine atoms and the aromatic rings in the molecular structure [17] [20]. However, as an isetionate salt, the compound's effective partition behavior favors the aqueous phase, enhancing its solubility in water and biological fluids [17] [20].

The solubility of dibrompropamidine isetionate is pH-dependent, with increased solubility observed under acidic conditions due to the protonation of the amidine groups [17] [20]. This pH-dependent solubility profile has implications for its behavior in biological systems with varying pH environments [17] [20].

| Parameter | Value |

|---|---|

| Log P (Calculated, Free Base) | Approximately 3.2-4.0 (lipophilic) |

| Water Solubility | High (as isetionate salt) |

| pH-dependent Solubility | More soluble in acidic conditions due to protonation of amidine groups |

| Solubility in Biological Fluids | Moderate to high in tear fluid and ocular tissues |

| Partition Behavior | Partition favors aqueous phase as isetionate salt; free base favors lipid phase |

Spectroscopic Characteristics

IR Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in dibrompropamidine isetionate [11] [15]. The IR spectrum of the compound exhibits characteristic absorption bands that correspond to specific molecular vibrations within its structure [11] [15].

The amidine groups in dibrompropamidine isetionate give rise to distinctive N-H stretching vibrations in the region of 3400-3300 cm⁻¹ [11] [15]. The C=N stretching vibrations of these amidine groups appear as strong bands in the 1680-1640 cm⁻¹ region [11] [15]. These spectral features are diagnostic for the presence of amidine functionality in the molecule [11] [15].

The aromatic rings in the compound structure contribute to C-H stretching vibrations in the 3100-3000 cm⁻¹ region and ring vibrations in the 1600-1580 cm⁻¹ range [11] [15]. The propane bridge connecting the two aromatic rings gives rise to aliphatic C-H stretching vibrations in the 2950-2850 cm⁻¹ region and C-H bending vibrations of the methylene groups in the 1500-1450 cm⁻¹ range [11] [15].

The ether linkages in the molecule exhibit characteristic C-O-C asymmetric stretching vibrations in the 1300-1250 cm⁻¹ region and symmetric stretching vibrations in the 1050-1000 cm⁻¹ region [11] [15]. The bromine substituents contribute to the C-Br stretching vibrations observed in the 650-600 cm⁻¹ region [11] [15].

Additionally, the isethionate counterions show characteristic S=O stretching vibrations in the 1200-1150 cm⁻¹ region [11] [15]. These spectral features collectively provide a fingerprint for the identification and structural characterization of dibrompropamidine isetionate [11] [15].

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3400-3300 | N-H stretching (amidine groups) |

| 3100-3000 | Aromatic C-H stretching |

| 2950-2850 | Aliphatic C-H stretching (propane bridge) |

| 1680-1640 | C=N stretching (amidine groups) |

| 1600-1580 | Aromatic ring vibrations |

| 1500-1450 | C-H bending (methylene groups) |

| 1300-1250 | C-O-C asymmetric stretching (ether linkage) |

| 1200-1150 | S=O stretching (isethionate) |

| 1050-1000 | C-O-C symmetric stretching (ether linkage) |

| 850-800 | C-H out-of-plane bending (aromatic) |

| 650-600 | C-Br stretching |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of dibrompropamidine isetionate by elucidating the chemical environment of hydrogen atoms within the molecule [12] [13]. The ¹H-NMR spectrum of dibrompropamidine isetionate exhibits several characteristic signals that correspond to specific protons in its structure [12] [13].

The amidine NH protons appear as broad singlets in the downfield region of 9.2-9.0 ppm, reflecting their deshielded nature due to the adjacent nitrogen atoms [12] [13]. The aromatic protons show distinct signals based on their positions relative to the functional groups [12] [13]. The protons ortho to the amidine groups resonate as doublets in the 8.0-7.8 ppm region, while those ortho to the bromine atoms appear as doublets in the 7.8-7.6 ppm range [12] [13]. The aromatic protons meta to the bromine atoms give signals as doublets in the 7.2-7.0 ppm region [12] [13].

The propane bridge protons exhibit characteristic signals that reflect their chemical environments [12] [13]. The OCH₂ protons adjacent to the aromatic rings appear as triplets in the 4.3-4.1 ppm region, while the central CH₂ protons of the bridge resonate as a quintet in the 2.3-2.1 ppm range [12] [13]. These splitting patterns are consistent with the expected coupling to neighboring protons [12] [13].

The isethionate counterions contribute additional signals to the spectrum [12] [13]. The OCH₂ protons of isethionate appear as triplets in the 3.9-3.7 ppm region, while the CH₂SO₃ protons resonate as triplets in the 2.9-2.7 ppm range [12] [13]. These spectral features collectively provide a comprehensive profile for the structural characterization of dibrompropamidine isetionate [12] [13].

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| 9.2-9.0 | broad s | Amidine NH protons |

| 8.0-7.8 | d | Aromatic protons ortho to amidine groups |

| 7.8-7.6 | d | Aromatic protons ortho to bromine |

| 7.2-7.0 | d | Aromatic protons meta to bromine |

| 4.3-4.1 | t | OCH₂ protons adjacent to aromatic rings |

| 3.8-3.6 | t | OCH₂ protons of propane bridge |

| 2.3-2.1 | quintet | CH₂ protons of propane bridge |

| 3.9-3.7 | t | OCH₂ protons of isethionate |

| 2.9-2.7 | t | CH₂SO₃ protons of isethionate |

Mass Spectrometry Profiles

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of dibrompropamidine isetionate, aiding in its structural characterization and identification [13] [15]. The mass spectrum of dibrompropamidine isetionate exhibits several characteristic peaks that correspond to specific molecular fragments [13] [15].

The molecular ion peak [M]⁺ appears at m/z 722.4, representing the intact molecule including the isethionate counterions [13] [15]. However, this peak typically shows low intensity due to the tendency of the salt form to dissociate under mass spectrometric conditions [13] [15]. A more prominent peak is observed at m/z 470.2, corresponding to the free base form [C₁₇H₁₈Br₂N₄O₂]⁺, which often serves as the primary reference peak in the spectrum [13] [15].

The presence of bromine atoms in the molecule gives rise to characteristic isotope patterns due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [13] [15]. This results in distinctive peak clusters that are indicative of brominated compounds [13] [15]. A fragment peak at m/z 391.1 with medium intensity corresponds to [C₁₇H₁₇Br₁N₄O₂]⁺, representing the loss of one bromine atom from the free base [13] [15].

Further fragmentation leads to the formation of smaller molecular fragments [13] [15]. A significant peak at m/z 235.1 represents [C₉H₉BrN₂O]⁺, corresponding to half of the molecule, which is commonly observed due to the cleavage of the central propane bridge [13] [15]. Additional fragment peaks include m/z 157.0 for [C₇H₅BrN]⁺, m/z 126.0 for the isethionate fragment [C₂H₆O₄S]⁺, m/z 108.0 for [C₂H₄O₃S]⁺, and m/z 80.0 for [SO₃]⁺ [13] [15].

These mass spectrometric features collectively provide a fingerprint for the identification and structural confirmation of dibrompropamidine isetionate [13] [15].

| m/z Value | Relative Intensity | Fragment Assignment |

|---|---|---|

| 722.4 | Low | Molecular ion [M]⁺ (with isethionate) |

| 470.2 | High | Free base [C₁₇H₁₈Br₂N₄O₂]⁺ |

| 391.1 | Medium | [C₁₇H₁₇Br₁N₄O₂]⁺ (loss of one Br) |

| 235.1 | High | [C₉H₉BrN₂O]⁺ (half molecule) |

| 157.0 | Medium | [C₇H₅BrN]⁺ |

| 126.0 | High | [C₂H₆O₄S]⁺ (isethionate) |

| 108.0 | Medium | [C₂H₄O₃S]⁺ |

| 80.0 | High | [SO₃]⁺ |

Structure-Activity Relationships of Brominated Diamidines

The structure-activity relationships of brominated diamidines, including dibrompropamidine isetionate, provide insights into how specific structural features contribute to their biological activity [16] [18]. These relationships are crucial for understanding the molecular basis of their function and for guiding the development of related compounds with enhanced properties [16] [18].

The bromine atoms in dibrompropamidine isetionate play a significant role in its activity profile [16] [18]. These substituents enhance the antimicrobial activity of the compound by increasing its lipophilicity and membrane penetration capabilities [16] [18]. The bromine atoms also influence the electronic distribution within the molecule, affecting its interaction with biological targets [16] [18].

The amidine groups are essential structural features that contribute significantly to the biological activity of dibrompropamidine isetionate [16] [18]. These functional groups interact with microbial DNA and cell membranes through electrostatic and hydrogen bonding interactions [16] [18]. The positively charged nature of the amidine groups under physiological conditions facilitates their interaction with negatively charged components of microbial cells [16] [18].

The propane bridge connecting the two aromatic rings in dibrompropamidine isetionate has an optimal length for spanning bacterial membrane structures [16] [18]. This bridge affects the flexibility and binding properties of the molecule, allowing it to adopt conformations that are favorable for interaction with its biological targets [16] [18]. The length of this bridge is a critical determinant of activity, with shorter or longer bridges potentially resulting in reduced efficacy [16] [18].

The isethionate counterions in dibrompropamidine isetionate improve the water solubility of the compound while maintaining the activity of the active moiety [16] [18]. This enhanced solubility facilitates the formulation and delivery of the compound for various applications [16] [18].

The aromatic ring system in dibrompropamidine isetionate provides structural rigidity and facilitates interaction with microbial targets through π-π stacking and hydrophobic interactions [16] [18]. These interactions contribute to the overall binding affinity and specificity of the compound [16] [18].

| Structural Feature | Contribution to Activity |

|---|---|

| Bromine Atoms | Enhances antimicrobial activity; increases lipophilicity and membrane penetration |

| Amidine Groups | Essential for antimicrobial activity; interact with microbial DNA and cell membranes |

| Propane Bridge Length | Optimal length for spanning bacterial membrane structures; affects flexibility and binding |

| Isethionate Counterions | Improves water solubility while maintaining activity of the active moiety |

| Aromatic Ring System | Provides structural rigidity and facilitates interaction with microbial targets |